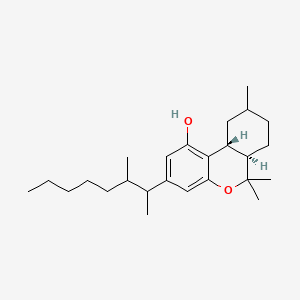
(1'',2''-Dimethyl-5''-ethyl)-delta6-tetrahydrocannabinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Unique Ingredient Identifier (UNII) HV6Q779TRF is known as (1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol. This compound is a synthetic cannabinoid, which is a class of compounds that interact with cannabinoid receptors in the body. It has a molecular formula of C25H40O2 and a molecular weight of 372.5839 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol involves several steps, starting from basic organic compoundsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as chromatography and spectroscopy are used to monitor the purity and composition of the compound throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxyl or carbonyl groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more saturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated or carbonylated derivatives, while reduction may yield more saturated analogs. Substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .
Applications De Recherche Scientifique
(1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of synthetic cannabinoids.
Biology: Researchers use this compound to investigate the interaction of synthetic cannabinoids with cannabinoid receptors in the body.
Medicine: It is studied for its potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of (1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors, in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and immune response. The compound binds to these receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Delta-8-tetrahydrocannabinol (Delta-8-THC): A less potent analog of delta-9-THC.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Uniqueness
(1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol is unique due to its specific structural modifications, which can result in different pharmacological properties compared to other cannabinoids. These modifications can affect its binding affinity to cannabinoid receptors, its metabolic stability, and its overall biological activity .
Propriétés
Numéro CAS |
343770-62-7 |
|---|---|
Formule moléculaire |
C25H40O2 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
(6aR,10aR)-6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H40O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,20-21,26H,7-13H2,1-6H3/t16?,17?,18?,20-,21-/m1/s1 |
Clé InChI |
DVCKIHJPADNIHA-BMCGFAJBSA-N |
SMILES isomérique |
CCCCCC(C)C(C)C1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)C)O |
SMILES canonique |
CCCCCC(C)C(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















